molecular formula C27H44ClF2N3O5 B8146239 Gemcitabine elaidate hydrochloride

Gemcitabine elaidate hydrochloride

Cat. No.: B8146239
M. Wt: 564.1 g/mol
InChI Key: LYTHDWBFDKMMPL-SDCWGXALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CO-101 hydrochloride, also known as gemcitabine elaidate hydrochloride, is a lipophilic prodrug of gemcitabine. It is designed to improve the pharmacokinetic properties of gemcitabine, a nucleoside analog used as an anti-cancer agent. The compound is converted to gemcitabine by esterases in the body, allowing it to be phosphorylated and exert its anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CO-101 hydrochloride involves the esterification of gemcitabine with elaidic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of CO-101 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the conversion of gemcitabine to CO-101 hydrochloride while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

CO-101 hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with esterases or under acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or amines are commonly used.

Major Products Formed

    Hydrolysis: Gemcitabine and elaidic acid.

    Oxidation: Oxidized derivatives of elaidic acid.

    Reduction: Reduced derivatives of elaidic acid.

    Substitution: Substituted nucleoside derivatives.

Scientific Research Applications

CO-101 hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in cellular uptake and metabolism of nucleoside analogs.

    Medicine: Primarily used in cancer research to study the pharmacokinetics and pharmacodynamics of gemcitabine prodrugs.

    Industry: Employed in the development of new drug delivery systems and formulations.

Mechanism of Action

CO-101 hydrochloride exerts its effects through the following mechanism:

Comparison with Similar Compounds

CO-101 hydrochloride is compared with other similar compounds such as:

CO-101 hydrochloride is unique due to its lipophilic nature, which enhances its cellular uptake and prolongs its circulation time in the body, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43F2N3O5.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)36-20-21-24(34)27(28,29)25(37-21)32-19-18-22(30)31-26(32)35;/h9-10,18-19,21,24-25,34H,2-8,11-17,20H2,1H3,(H2,30,31,35);1H/b10-9+;/t21-,24-,25-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHDWBFDKMMPL-SDCWGXALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44ClF2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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